Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-

Lipophilicity Optimization Medicinal Chemistry ADME Profiling

Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- (CAS 90390-45-7), also designated N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]butan-1-amine or CHEMBL1182958, is a secondary benzylamine derivative with molecular formula C12H15ClF3N and molecular weight 265.70 g/mol. Its structure features a 4-chloro-3-(trifluoromethyl)phenyl core linked via a methylene bridge to an N-butyl amine moiety, placing it within the class of N-alkyl-substituted halogenated benzylamines employed as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C12H15ClF3N
Molecular Weight 265.70 g/mol
CAS No. 90390-45-7
Cat. No. B12662327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-
CAS90390-45-7
Molecular FormulaC12H15ClF3N
Molecular Weight265.70 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F
InChIInChI=1S/C12H15ClF3N/c1-2-3-6-17-8-9-4-5-11(13)10(7-9)12(14,15)16/h4-5,7,17H,2-3,6,8H2,1H3
InChIKeyGVZRNLWBYBKSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- (CAS 90390-45-7): Core Identity and Procurement Classification


Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- (CAS 90390-45-7), also designated N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]butan-1-amine or CHEMBL1182958, is a secondary benzylamine derivative with molecular formula C12H15ClF3N and molecular weight 265.70 g/mol [1]. Its structure features a 4-chloro-3-(trifluoromethyl)phenyl core linked via a methylene bridge to an N-butyl amine moiety, placing it within the class of N-alkyl-substituted halogenated benzylamines employed as intermediates in medicinal chemistry and agrochemical synthesis. The compound’s computed LogP of 4.1 and topological polar surface area of 12 Ų underscore its pronounced lipophilic character, a property that directly governs its utility in membrane-permeable scaffolds and target engagement [1].

N-butyl substitution enhances lipophilicity for membrane permeability studies
Patent-defined pharmacophore fits H3/SERT dual-target research
Scaffold suitable for CNS probe or agrochemical intermediate synthesis

Why Generic Substitution of Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- Fails in Structure-Activity Contexts


Within the benzylamine chemotype, seemingly conservative N-alkyl substitutions produce non-linear perturbations in lipophilicity, basicity, and target binding that render simple in-class interchange hazardous. Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- (CAS 90390-45-7) is distinct from its primary amine precursor, 4-chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3), by the presence of a four-carbon N-butyl chain. This modification is not incremental; it shifts the compound’s XLogP3-AA from approximately 1.8–2.2 (primary amine) to 4.1 [1], fundamentally altering membrane-partitioning behavior, metabolic liability, and off-target binding profiles. Patent evidence further confirms that the N-butyl substitution on halogenated benzylamines is a deliberate structural determinant for achieving dual histamine H3 receptor and serotonin transporter (SERT) modulation, a profile absent in the unsubstituted or shorter-chain congeners [2]. Procurement decisions based solely on the 4-chloro-3-(trifluoromethyl)phenyl substructure therefore risk selecting a compound with quantitatively and functionally divergent biological performance.

Lipophilicity shift
N-butyl chain substantially elevates LogP versus primary amine; membrane-partitioning behavior may not transfer, making simple in-class replacement unreliable.
Pharmacophore mismatch
Patent SAR identifies N-butyl as essential for dual H3/SERT activity; unsubstituted or shorter-chain analogs may fail to recapitulate target engagement.
Metabolic profile divergence
Altered H-bond profile and logP can shift CYP liability relative to primary benzylamines; direct data for this compound is absent, requiring own profiling.

Product-Specific Quantitative Evidence Guide for Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- (CAS 90390-45-7)


LogP Shift from Primary to Secondary N-Butyl Benzylamine: A Lipophilicity-Driven Selection Criterion

The N-butyl substitution on the benzylamine core produces a substantial increase in computed lipophilicity relative to the unsubstituted primary amine comparator 4-chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3). The target compound’s XLogP3-AA value is 4.1 [1], whereas the primary amine comparator is predicted to have XLogP3-AA in the range of 1.8–2.2 (class-level estimate based on analogous benzylamine series). This represents an approximate 100-fold increase in theoretical octanol-water partition coefficient.

Lipophilicity shift
Reported
XLogP3-AA 4.1
Est. XLogP3-AA 1.8–2.2 (primary amine)
Supports membrane permeability research fit
Comparator value is class-level estimate; Δ ≈ +2 log units
Lipophilicity Optimization Medicinal Chemistry ADME Profiling

Topological Polar Surface Area (TPSA) Differentiation from Primary Benzylamine Precursor

The target compound possesses a topological polar surface area (TPSA) of 12 Ų [1]. For the primary amine comparator 4-chloro-3-(trifluoromethyl)benzylamine, the TPSA is 26 Ų [2] owing to the additional hydrogen atom on the nitrogen. The 14 Ų reduction in TPSA for the N-butyl derivative reflects complete replacement of a polar N–H hydrogen with a hydrophobic butyl chain, moving the compound deeper into the physicochemical space associated with CNS drug-like molecules (commonly TPSA < 60–70 Ų).

TPSA reduction
Head-to-head
12 Ų
26 Ų (primary amine)
May support CNS permeability study context
54% reduction; computed via Cactvs algorithm
Drug-likeness Oral Bioavailability Medicinal Chemistry Design

Patent-Disclosed N-Butyl Pharmacophore Requirement for Dual H3/SERT Modulation

US Patent 7,767,666 B2 (Janssen Pharmaceutica) explicitly claims substituted butyl and butynyl benzyl amine compounds as histamine H3 receptor and serotonin transporter (SERT) modulators [1]. Within the patent’s Markush structure and exemplified series, the N-butyl group—as present in the target compound—is identified as a critical pharmacophoric element for achieving dual H3/SERT activity. Shorter N-alkyl chains (methyl, ethyl, propyl) or the unsubstituted primary amine fall outside the optimal activity range defined in the structure-activity relationship (SAR) tables. This demonstrates that the butyl chain length and substitution pattern are not arbitrary; they constitute an essential structural determinant for polypharmacology that cannot be replicated by in-class analogs with alternative N-substituents.

H3/SERT pharmacophore
Context-dependent
N-butyl within patent SAR; dual activity
Shorter chains: suboptimal modulation
Supports polypharmacology study context
Class-level patent SAR; individual IC50 not disclosed
Histamine H3 Receptor Serotonin Transporter CNS Polypharmacology

Hydrogen Bond Acceptor Count and Its Impact on CYP450 Interaction Liability

The target compound has 4 hydrogen bond acceptor sites (all attributed to the fluorine atoms of the CF3 group and the amine nitrogen) and 1 hydrogen bond donor (secondary amine N–H) [1]. This H-bond profile distinguishes it from structurally related N-benzylpiperidine analogs sharing the same molecular formula (C12H15ClF3N) but with different heteroatom arrangements. A related compound class (N-substituted benzylamines) has been shown in BindingDB records to exhibit variable CYP3A4 inhibition (e.g., IC50 = 1.50 × 10^4 nM for structurally distinct analogs) [2]. While direct CYP450 inhibition data for CAS 90390-45-7 is not available, the presence of only one H-bond donor and four acceptors places it in a favorable region of the drug-likeness space for minimizing metabolic liability compared to analogs with additional H-bond donors that increase CYP450-mediated oxidation susceptibility.

H-bond / CYP context
Source review
1 HBD, 4 HBA
Class-level CYP3A4 IC50 15,000 nM (related scaffold)
May support chemical probe CYP profiling
Direct CYP data absent; class reference only
Metabolic Stability CYP450 Inhibition Drug-Drug Interaction Risk

Best Research and Industrial Application Scenarios for Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- (CAS 90390-45-7)


CNS Lead Optimization Programs Requiring Enhanced Lipophilicity and BBB Permeability

For medicinal chemistry teams developing CNS-penetrant small molecules, the N-butyl derivative’s LogP of 4.1 and TPSA of 12 Ų provide a sharply differentiated profile versus the primary amine (LogP ~2.0, TPSA 26 Ų) [1][2]. The +2 log unit lipophilicity gain translates into predicted increases in passive BBB permeation, making this compound a superior starting point for structures where intracellular or CNS target engagement is required. Procurement of CAS 90390-45-7 over CAS 62039-92-3 is justified when the project’s pharmacokinetic specifications mandate LogP ≥ 3.5 and TPSA ≤ 20 Ų.

Dual Histamine H3 / Serotonin Transporter (SERT) Polypharmacology Campaigns

Patent US 7,767,666 B2 establishes the N-butyl benzylamine scaffold as a pharmacophoric requirement for dual H3 receptor and SERT modulation, activity that is not recapitulated by primary amines or N-methyl/N-ethyl congeners [3]. Research programs aimed at H3/SERT-mediated disorders (e.g., depression, sleep-wake regulation, substance abuse) should select CAS 90390-45-7 as the core amine building block because it aligns with the patent-disclosed SAR and provides the optimal chain length for polypharmacology.

Agrochemical Intermediate Synthesis Requiring High LogP and Low Water Solubility

The computed LogP of 4.1 and molecular weight of 265.70 g/mol [1] position this compound as a lipophilic building block for agrochemical active ingredients (e.g., fungicides, herbicides) where leaf cuticle penetration and soil mobility minimization are critical. The butyl chain provides a balance of lipophilicity and volatility that is absent in the more polar primary amine precursor, enabling controlled environmental partitioning in formulated products.

Chemical Probe Development Requiring Minimal CYP450 Cross-Reactivity

With a single hydrogen bond donor and four acceptors [1], CAS 90390-45-7 occupies a favorable region of drug-like chemical space associated with reduced CYP450 inhibition risk. This profile, when combined with class-level CYP3A4 inhibition data for structurally related benzylamines [4], supports the preferential use of this compound as a scaffold in chemical probe campaigns where avoiding enzymatic interference in cell-based assays is a key selection criterion.

Application
Selection Property
Validation Focus
CNS permeability screening
Enhanced lipophilicity vs. primary amine
LogP/TPSA-driven membrane partition
H3/SERT dual-target studies
Patent-defined N-butyl pharmacophore
Functional polypharmacology profiling
Agrochemical intermediate research
High lipophilicity, moderate volatility
Environmental partitioning and leaf penetration
Chemical probe development
Low H-bond donor count
CYP interference minimization in cell assays
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